Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate
Overview
Description
Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate, also known as BCTF, is an organic compound of the bromo-cyano-trifluoromethylbenzoate family. It is a white crystalline solid with a melting point of 145°C and a boiling point of 350°C. BCTF has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a model compound for studying enzyme-catalyzed reactions.
Scientific Research Applications
Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a model compound for studying enzyme-catalyzed reactions. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate has been used as a catalyst in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.
Mechanism Of Action
Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate is a bromo-cyano-trifluoromethylbenzoate, and as such, it is believed to act as an electrophilic brominating agent in organic synthesis. This means that it can react with nucleophiles, such as alcohols and amines, to form bromo-substituted products. In addition, Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate can act as a catalyst in polymerization reactions, allowing the formation of polymers from monomers.
Biochemical and Physiological Effects
Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate has been used in a variety of scientific research applications, but it is not known to have any direct biochemical or physiological effects in humans or animals. It is believed to be non-toxic and non-carcinogenic, and it has not been found to have any mutagenic or teratogenic effects.
Advantages And Limitations For Lab Experiments
Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively easy to synthesize. Additionally, it is a relatively stable compound, and it has a low melting point, making it easy to handle and store. However, it is important to note that Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate is a highly reactive compound, and it should be handled with care. Additionally, it is important to note that Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate is not soluble in water, and it should be stored in a cool, dry place.
Future Directions
Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate has a variety of potential future applications. It could be used as a catalyst in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used as a model compound for studying enzyme-catalyzed reactions, as well as for studying the effects of environmental pollutants on biochemical pathways. Additionally, Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate could be used in the development of new polymeric materials, such as polyurethanes, polyesters, and polyamides. Finally, Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate could be used as a reagent in the synthesis of other brominated compounds, such as brominated flame retardants.
properties
IUPAC Name |
ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)9-6(5-16)7(11(13,14)15)3-4-8(9)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDOGMSWAKBCIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C#N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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